molecular formula C7H13NO3 B15206410 4-Ethylmorpholine-2-carboxylic acid

4-Ethylmorpholine-2-carboxylic acid

Cat. No.: B15206410
M. Wt: 159.18 g/mol
InChI Key: ZWKAACPJQCCKND-UHFFFAOYSA-N
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Description

Overview of Morpholine (B109124) Heterocycles in Synthetic Organic Chemistry

Morpholine (C4H9NO) is a simple, six-membered heterocyclic organic compound containing both amine and ether functional groups. researchgate.net This dual functionality makes it a versatile building block in medicinal chemistry and drug discovery. researchgate.netnih.gov The presence of the oxygen atom contributes to its bioactivity and its ability to form strong complexes with various biological targets. researchgate.net Substituted morpholines are particularly valuable scaffolds that can enhance the properties of drug candidates. nih.gov Consequently, numerous methods for the synthesis and functionalization of morpholine derivatives have been developed to create diverse molecular libraries for drug discovery projects. nih.govthieme-connect.comacs.org

Significance of Carboxylic Acid Functionalization within Heterocyclic Systems

The introduction of a carboxylic acid group onto a heterocyclic scaffold, such as morpholine, is a critical strategy in medicinal chemistry. Carboxylic acids are prevalent in both natural and synthetic compounds and serve as key building blocks due to their unique structural and reactive properties. najah.edu This functional group can act as a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives. princeton.edu In the context of drug design, the carboxylic acid moiety can significantly influence a molecule's pharmacokinetic profile, including its solubility and ability to interact with biological targets. acs.org The controlled functionalization of heterocyclic carboxylic acids is a prominent area of research, with a focus on developing efficient and selective synthetic methods. najah.edusioc-journal.cn

Structural Context of 4-Ethylmorpholine-2-carboxylic acid within the Broader Class of Morpholine Derivatives

This compound belongs to the broad class of substituted morpholine compounds. Its structure is characterized by a central morpholine ring, an ethyl group attached to the nitrogen atom at position 4, and a carboxylic acid group at position 2. The hydrochloride salt of this compound is also a subject of research. The presence of these specific substituents—the N-ethyl group and the C-2 carboxylic acid—differentiates it from other morpholine derivatives and imparts distinct chemical and physical properties.

Below is a data table outlining the key structural and chemical properties of this compound and its hydrochloride salt.

PropertyValue
Compound Name This compound
Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol nih.gov
SMILES CCN1CCOC(C1)C(=O)O uni.lu
InChI InChI=1S/C7H13NO3/c1-2-8-3-4-11-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) uni.lu
InChIKey ZWKAACPJQCCKND-UHFFFAOYSA-N uni.lu
Compound Name This compound hydrochloride
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight ~195.65 g/mol

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

Current research on this compound and its derivatives indicates its utility as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions. It is also used in biochemical studies to investigate enzyme interactions. While the synthesis and general application of morpholine derivatives are well-documented, specific and detailed research findings on the synthesis, reactivity, and biological applications of this compound itself are less prevalent in publicly available literature.

A significant portion of the available information pertains to its role as a chemical intermediate. There is a clear knowledge gap regarding the specific biological activities of this compound and its potential as a lead structure in drug discovery. Further research is needed to fully elucidate its pharmacological profile and to explore the potential of its unique substitution pattern for developing novel therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

4-ethylmorpholine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-2-8-3-4-11-6(5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10)

InChI Key

ZWKAACPJQCCKND-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Ethylmorpholine 2 Carboxylic Acid and Its Precursors

Established Synthetic Routes to Morpholine-2-carboxylic Acid Scaffolds

The construction of the morpholine-2-carboxylic acid core is a critical first step. Two primary strategies have been established: cyclocondensation reactions to form the morpholine (B109124) ring and the derivatization of readily available amino acids.

Cyclocondensation Reactions for Morpholine Ring Formation

Cyclocondensation reactions offer a direct approach to the morpholine ring system. These reactions typically involve the condensation of two molecules to form the cyclic structure. A notable example is the reaction of a suitable 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov This reaction proceeds through an intermediate hydroxyaminoketone which spontaneously cyclizes to create the tetrahydro-1,4-oxazine (morpholine) ring. nih.gov The resulting 2-hydroxy substituted morpholines can be further oxidized to the desired carboxylic acid.

Another approach involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which provides a concise route to stereodefined C-substituted morpholines. organic-chemistry.org Furthermore, iron(III) has been shown to catalyze a diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol. organic-chemistry.org

A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has also been described, with the key step being a Palladium-catalyzed carboamination reaction between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.govnih.gov This method generates the morpholine products as single stereoisomers in moderate to good yields. nih.govnih.gov

Derivatization Strategies Originating from Amino Acids

The use of natural amino acids as starting materials provides an efficient and stereoselective pathway to morpholine-2-carboxylic acid scaffolds. L-serine and L-threonine methyl esters, for instance, have been utilized as precursors for the synthesis of methyl morpholine-3-carboxylates. researchgate.net

A significant contribution in this area involves the diversity-oriented synthesis (DOS) of constrained morpholine amino acids. researchgate.net This strategy often starts from O-protected α-hydroxy amino acids like serine or threonine. researchgate.netresearchgate.net For example, the reductive amination of an appropriate acetal (B89532) with threonine, followed by acid-promoted O-desilylation and intramolecular trans-acetalization, can yield a 2-methoxy-morpholine derivative which can be a precursor to the carboxylic acid. researchgate.net

The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids represents a related and well-documented route. acs.org This two-step process typically involves the reaction of an amino acid with an α-halogenated acyl halide to form an N-(α-haloacyl)-α-amino acid, which then undergoes intramolecular cyclization to yield the morpholine-2,5-dione. acs.org

Specific Synthesis of 4-Ethylmorpholine-2-carboxylic acid

Once the morpholine-2-carboxylic acid scaffold is obtained, the subsequent step is the introduction of the ethyl group at the nitrogen atom.

N-Alkylation Approaches Utilizing Ethylamine (B1201723) and Morpholine-2-carboxylic Acid

The most direct method for the synthesis of this compound is the N-alkylation of the morpholine-2-carboxylic acid precursor. This can be achieved through various methods, including reductive amination or direct alkylation with an ethylating agent.

Reductive amination involves the reaction of the secondary amine of the morpholine-2-carboxylic acid with acetaldehyde (B116499) in the presence of a reducing agent. youtube.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN). libretexts.orglibretexts.org An alternative reductive amination protocol for carboxylic acids utilizes Zn(OAc)2 in combination with phenylsilane. nih.gov

Direct N-alkylation can also be accomplished using an ethyl halide, such as ethyl bromide or ethyl iodide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. libretexts.org

Optimization of Reaction Conditions, Catalysis, and Solvent Systems for Enhanced Yields

The efficiency of the N-alkylation of morpholines is highly dependent on the reaction conditions. The N-alkylation of morpholine with various alcohols, including ethanol, has been studied in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net This method avoids the use of alkyl halides and produces water as the only byproduct. researchgate.net The study demonstrated high conversion and selectivity under optimized conditions.

Below is a table summarizing the results of the N-alkylation of morpholine with different primary alcohols using the CuO–NiO/γ–Al2O3 catalyst.

AlcoholTemperature (°C)Molar Ratio (Alcohol:Morpholine)LHSV (h⁻¹)Pressure (MPa)Morpholine Conversion (%)N-Alkylmorpholine Selectivity (%)
Ethanol2203:10.150.995.493.1
1-Propanol2203:10.151.094.192.4
1-Butanol2304:10.181.195.391.2

Data sourced from a study on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. researchgate.net

The synthesis of N-methylmorpholine from morpholine and dimethyl carbonate has also been investigated, highlighting the self-catalytic role of morpholine in the reaction. asianpubs.org The reaction temperature was found to significantly influence the yield and selectivity, with higher temperatures favoring the methylation reaction. asianpubs.org

Advancements in Green Chemistry Principles for this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of morpholine derivatives, several green chemistry approaches have been explored.

A notable development is the use of ethylene (B1197577) sulfate (B86663) as a reagent for the selective monoalkylation of 1,2-amino alcohols to produce morpholines. organic-chemistry.org This method is a simple, high-yielding, one or two-step, redox-neutral protocol that utilizes inexpensive reagents. organic-chemistry.org

Furthermore, the reductive amination of carboxylic acids using a heterogeneous platinum–molybdenum (Pt–Mo/γ-Al2O3) catalyst under hydrogen gas represents a green and sustainable method for alkylamine synthesis. rsc.org This catalytic system demonstrates high performance even at ambient hydrogen pressure and is reusable. rsc.org Such an approach could potentially be adapted for the N-ethylation of morpholine-2-carboxylic acid, offering a more sustainable alternative to traditional methods.

Scalability and Industrial Feasibility Assessment of Current Synthetic Protocols

The industrial production of this compound hinges on the efficient and cost-effective synthesis of its precursors and the subsequent N-alkylation step. The primary route involves the reaction of morpholine-2-carboxylic acid with an ethylating agent.

A common precursor for morpholine-2-carboxylic acid is morpholine itself, which can be synthesized through various established industrial processes. One such method involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of hydrogen and a catalyst.

The direct N-alkylation of morpholine-2-carboxylic acid with ethylamine is a frequently cited method for the laboratory-scale synthesis of this compound hydrochloride. For industrial applications, this reaction would likely be optimized by using more cost-effective and manageable ethylating agents, such as ethyl halides (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate, in the presence of a base to neutralize the resulting acid.

The choice of solvent and base is critical for scalability. While laboratory syntheses may employ a variety of solvents, industrial processes would favor those that are low-cost, recyclable, and have a favorable safety and environmental profile. Similarly, inorganic bases like potassium carbonate or sodium hydroxide (B78521) are generally preferred over more expensive and complex organic bases.

The table below outlines a plausible industrial approach for the synthesis of this compound, drawing parallels from established N-alkylation procedures for related amino acids and heterocyclic compounds.

Table 1: Plausible Industrial Synthetic Protocol for this compound

Step Reaction Reagents and Conditions Considerations for Scalability
1 Synthesis of Morpholine-2-carboxylic acid Formation from commercially available starting materials such as diethanolamine (B148213) and a glyoxylate (B1226380) equivalent, followed by cyclization.Availability and cost of starting materials. Optimization of reaction conditions to maximize yield and minimize byproducts. Efficient purification methods are crucial.
2 N-Ethylation Reaction of morpholine-2-carboxylic acid with an ethylating agent (e.g., ethyl bromide, diethyl sulfate) in the presence of a base (e.g., potassium carbonate, sodium hydroxide) in a suitable solvent (e.g., ethanol, isopropanol, toluene).Selection of a low-cost and efficient ethylating agent and base. Process optimization to control exotherms and ensure high conversion. Solvent selection based on cost, safety, and ease of recovery.
3 Isolation and Purification The product can be isolated as the free acid or as a salt (e.g., hydrochloride). Purification may involve crystallization or other techniques to achieve the desired purity.Development of a robust and scalable purification method to meet product specifications. Minimization of waste streams.

The scalability of this process is contingent on several factors. The heat management during the N-alkylation step is a key consideration, as these reactions can be exothermic. The choice of reactor design and cooling capacity is therefore important for safe and controlled large-scale production. Furthermore, the efficient separation and purification of the final product from unreacted starting materials, byproducts, and salts are critical for achieving the required purity standards in a cost-effective manner.

While specific data on the industrial production of this compound is not publicly available, the methodologies for synthesizing analogous N-alkylated amino acids and morpholine derivatives are well-established and have been successfully implemented on an industrial scale. acs.org Therefore, it is reasonable to conclude that the synthesis of this compound is industrially feasible, with the primary challenges lying in the optimization of reaction conditions and purification processes to ensure a high-yield, cost-effective, and environmentally sustainable manufacturing process.

Stereochemical Aspects in the Synthesis and Characterization of 4 Ethylmorpholine 2 Carboxylic Acid

Enantioselective Synthesis Strategies for Chiral Morpholine-2-carboxylic Acids

The synthesis of enantiomerically pure chiral morpholines is of significant interest due to their prevalence in bioactive compounds and drug candidates. nih.govsemanticscholar.org Various asymmetric synthetic approaches have been developed to obtain these valuable N-heterocycles. nih.gov Strategies can be broadly categorized into forming the stereocenter before, during, or after the cyclization of the morpholine (B109124) ring. semanticscholar.org For compounds like 4-Ethylmorpholine-2-carboxylic acid, where the stereocenter is adjacent to the oxygen atom (C-2), several enantioselective methods are particularly relevant.

Enzyme-catalyzed kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. nih.govnih.gov This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted and thus allowing for their separation. nih.govnii.ac.jp For carboxylic acids, this often involves the enzymatic esterification of a racemic acid or the hydrolysis of a racemic ester.

In the context of morpholine-2-carboxylic acids, a lipase (B570770) could be used to selectively acylate the nitrogen of one enantiomer of a racemic precursor or, more commonly, to esterify the carboxylic acid group of one enantiomer with an alcohol. The success of this technique relies on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric and electronic properties of the substituents on the morpholine ring. A dynamic kinetic resolution (DKR) strategy can further enhance the yield of the desired enantiomer by incorporating a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one. nih.gov

Table 1: Key Features of Enzyme-Catalyzed Kinetic Resolution

Feature Description Reference
Principle Utilizes the stereospecificity of an enzyme to selectively react with one enantiomer in a racemic mixture. nih.gov
Common Enzymes Lipases are frequently used for their ability to catalyze esterification or hydrolysis reactions. nii.ac.jp
Application Can be applied to the kinetic resolution of racemic α-quaternary carboxylic acids and other chiral acids. nii.ac.jp

| Enhancement | Dynamic Kinetic Resolution (DKR) can be employed to achieve theoretical yields of up to 100% for a single enantiomer. | nih.gov |

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating chiral centers. nih.govrsc.org This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines through the hydrogenation of corresponding dehydromorpholine precursors. nih.govrsc.orgresearchgate.net The challenge in synthesizing 2-substituted chiral morpholines lies in the congested environment and electron-rich nature of the substrate, which can lead to low reactivity. nih.gov

Researchers have developed rhodium-based catalysts with bisphosphine ligands that possess a large bite angle, such as the SKP-Rh complex, to overcome these challenges. nih.govsemanticscholar.org This catalytic system has demonstrated high efficiency and excellent enantioselectivity in the hydrogenation of various 2-substituted dehydromorpholines, achieving quantitative yields and enantiomeric excesses (ee) up to 99%. nih.govrsc.orgresearchgate.net This method is scalable and provides a direct route to chiral morpholines that can be further functionalized. nih.gov

Table 2: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

Substrate Catalyst System Yield Enantiomeric Excess (ee) Reference
2-Phenyl-dehydromorpholine SKP-Rh complex >99% 94% researchgate.net
2-(o-Tolyl)-dehydromorpholine SKP-Rh complex >99% 99% researchgate.net

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

For the synthesis of chiral morpholine-2-carboxylic acids, a chiral auxiliary can be incorporated into one of the starting materials. For instance, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols and morpholin-2-ones from arylglyoxals. researchgate.netnih.gov The reaction, catalyzed by a Brønsted acid, yields morpholinone products with high diastereoselectivity. researchgate.netnih.gov The resulting morpholinone can then be hydrolyzed to the corresponding morpholine-2-carboxylic acid, and the chiral auxiliary can be cleaved and recovered. This approach provides excellent control over the stereochemistry at the C-2 position. researchgate.net

Diastereoselective Synthesis of Polysubstituted Morpholine-2-carboxylic Acids

When multiple stereocenters are present in the morpholine ring, their relative configuration must be controlled through diastereoselective synthesis. Polysubstituted morpholines are found in various biologically active compounds. academie-sciences.fracademie-sciences.fr

One notable method for preparing polysubstituted 5-oxomorpholine-2-carboxylic acids involves the cyclocondensation reaction between diglycolic anhydride (B1165640) and various imines. academie-sciences.fracademie-sciences.fr This reaction can produce both trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids. academie-sciences.fr The steric course of the reaction and the relative configuration of the products can be influenced by the reaction conditions and the nature of the substituents on the imine. academie-sciences.fr

Another powerful strategy is the rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. rsc.org This atom-economic pathway allows for the synthesis of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields and diastereoselectivities. rsc.org The stereochemical outcome is dictated by the geometry of the allenol and the coordination to the rhodium catalyst during the cyclization process.

Methodologies for the Determination of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms is crucial. The absolute configuration describes the spatial arrangement at a chiral center (e.g., R or S), while the relative configuration describes the orientation of substituents relative to each other within a molecule (e.g., cis or trans). wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative configuration of cyclic molecules like morpholines. thieme-connect.de By analyzing coupling constants (³J values) and Nuclear Overhauser Effect (NOE) correlations, the spatial relationships between protons on the ring can be elucidated, which in turn reveals the relative orientation of the substituents. academie-sciences.frnih.gov

X-ray crystallography provides the most definitive method for determining both the relative and absolute configuration of a molecule, provided that a suitable single crystal can be obtained. wikipedia.orgbanglajol.info The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of atomic positions in three-dimensional space. banglajol.info For instance, the relative configurations and preferred conformations of substituents on a morpholinone ring have been unambiguously determined using X-ray analysis. academie-sciences.fr

In the absence of a crystal structure, the absolute configuration can often be determined by comparing the experimental electronic circular dichroism (ECD) spectrum of the molecule with spectra calculated for the possible enantiomers using time-dependent density functional theory (TDDFT). nih.gov

Conformational Analysis of the Morpholine Ring System in this compound

The morpholine ring is not planar and typically adopts a chair conformation, similar to cyclohexane. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric strain and other unfavorable interactions. academie-sciences.fr

In this compound, the ethyl group on the nitrogen and the carboxylic acid group at the C-2 position will have preferred orientations. The bulky ethyl group on the nitrogen is expected to favor an equatorial position to minimize steric hindrance. The conformational preference of the C-2 carboxylic acid group will depend on a balance of steric and electronic factors, including potential intramolecular hydrogen bonding.

The conformation of the morpholine ring and its substituents can be investigated using ¹H NMR spectroscopy by analyzing the coupling constants between adjacent protons. academie-sciences.fr For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons is indicative of a trans-diaxial relationship, which is characteristic of a chair conformation. academie-sciences.fr Computational methods can also be employed to calculate the relative energies of different conformations and predict the most stable arrangement. nih.gov Studies on related polysubstituted morpholinones have used ¹H NMR to determine the preferred conformations of the substituents at the morpholinone ring. academie-sciences.fr

Chemical Reactivity and Transformations of 4 Ethylmorpholine 2 Carboxylic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, making it a key handle for the derivatization of 4-ethylmorpholine-2-carboxylic acid.

The carboxylic acid functionality of this compound is readily converted into esters and amides, which are common derivatives in organic synthesis. These reactions typically proceed via activation of the carboxylic acid.

Esterification: The formation of esters from carboxylic acids and alcohols is a fundamental transformation. For N-protected α-amino acids, such as this compound, several methods are applicable. A common approach involves the use of a coupling agent like a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). acs.org These reagents facilitate the reaction under mild conditions. The general mechanism involves the activation of the carboxylic acid by the carbodiimide, followed by nucleophilic attack by the alcohol.

Amidation: The synthesis of amides from carboxylic acids and amines is a cornerstone of peptide chemistry and organic synthesis. Similar to esterification, the direct reaction of a carboxylic acid and an amine can be challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Therefore, coupling agents are typically employed. Reagents such as EDC in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for forming amide bonds, including those with electron-deficient amines. nih.gov The reaction of N-alkyl amino acids to form N-alkyl peptides is a well-established field, and these methodologies are applicable to this compound. acs.org

TransformationReagent SystemProduct Type
EsterificationAlcohol, DCC, DMAPEster
EsterificationAlcohol, EDC, HOBtEster
AmidationAmine, EDC, HOBtAmide
AmidationAmine, DCC, DMAPAmide

This table presents common reagent systems for the esterification and amidation of carboxylic acids, which are applicable to this compound.

Reducing AgentTypical SolventProduct
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPrimary Alcohol
Borane (BH₃)Tetrahydrofuran (B95107) (THF)Primary Alcohol

This table outlines common reducing agents for the conversion of carboxylic acids to primary alcohols, a reaction applicable to this compound.

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a potential reaction for this compound, which is an α-amino acid derivative. The ease of decarboxylation of α-amino acids can vary significantly depending on the reaction conditions and the presence of other functional groups. Photoredox catalysis has emerged as a modern method for the decarboxylative arylation of α-amino acids, highlighting the potential for radical-based decarboxylation pathways. acs.org In such a process, a photocatalyst, upon excitation with visible light, can induce a single-electron transfer from the carboxylate, leading to the formation of a carboxyl radical that readily extrudes CO₂ to form an α-amino radical. This radical can then be trapped by a suitable reagent. For α-amino acids, the stability of the resulting α-amino radical can facilitate this process. nih.gov Traditional thermal decarboxylation often requires high temperatures, though the presence of the morpholine (B109124) ring may influence the stability of any intermediates formed. Specific studies on the decarboxylation of this compound are not prevalent in the reviewed literature.

Reactivity of the Morpholine Ring System

The morpholine ring in this compound contains two heteroatoms, nitrogen and oxygen, which influence its chemical reactivity. The nitrogen atom, being a tertiary amine, is the primary site of reactivity within the ring system.

The nitrogen atom of the N-ethylmorpholine moiety is susceptible to oxidation. The ether oxygen is generally less reactive towards oxidation under typical conditions. The oxidation of N-alkylmorpholines, such as N-methylmorpholine, to the corresponding N-oxide is a well-known transformation. wikipedia.org This is often achieved using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxides are useful intermediates in their own right, for instance, N-methylmorpholine N-oxide (NMO) is a common co-oxidant in various transition-metal-catalyzed oxidation reactions. organic-chemistry.org A study on a complex morpholine-containing substance P antagonist revealed that oxidative degradation occurs at the morpholine nitrogen to form an N-oxide, which can then undergo further rearrangements. nih.gov Electrochemical oxidation of morpholine has also been studied, leading to the formation of a morpholine radical. mdpi.com

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂)N-oxide
Peroxy acids (e.g., m-CPBA)N-oxide

This table indicates common oxidizing agents for the conversion of N-alkylmorpholines to their corresponding N-oxides, a reaction applicable to the nitrogen atom in this compound.

The morpholine ring itself is generally stable and not prone to nucleophilic substitution on its carbon atoms under normal conditions. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than analogous piperidines. wikipedia.org However, reactions involving the nitrogen atom acting as a nucleophile are common. For instance, N-alkylation of morpholine is a standard procedure. nih.gov While this compound is already N-alkylated, understanding the reverse reaction, N-dealkylation, can be relevant.

Direct nucleophilic substitution on the carbon atoms of the morpholine ring would require activation, for example, by the introduction of a good leaving group. The synthesis of substituted morpholines often proceeds through the cyclization of appropriately functionalized precursors rather than by direct substitution on a pre-formed morpholine ring. nih.gov For instance, the reaction of morpholine with benzoyl halides leads to N-acylation, a nucleophilic reaction at the nitrogen atom. acs.org

Electrophilic Functionalization of Associated Aryl Moieties in Derivatives

While direct electrophilic aromatic substitution (SEAr) on aryl groups attached to derivatives of this compound is not extensively documented in dedicated studies, the principles of such reactions are well-established in organic chemistry. The feasibility and outcome of SEAr reactions—such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation—would largely depend on the nature of the aryl group and its point of attachment to the morpholine scaffold, as well as any existing substituents on the aromatic ring. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com The morpholine moiety itself, connected through a linker, would act as a substituent influencing the regioselectivity (ortho, meta, para directing effects) of the electrophilic attack. masterorganicchemistry.com

In modern synthetic chemistry, the functionalization of aryl moieties on morpholine derivatives is more commonly achieved through cross-coupling reactions. A notable advancement is the decarboxylative C(sp²)–C(sp³) cross-coupling reaction. This method utilizes dual nickel/photoredox catalysis to couple α-oxy carboxylic acids, such as this compound, with a variety of (hetero)aryl halides. acs.org This powerful technique allows for the direct formation of a carbon-carbon bond between the morpholine ring (at the C-2 position, following decarboxylation) and an aryl group, providing access to complex, multi-vector architectures that are of significant interest in drug discovery. acs.orgnih.gov

This metallaphotoredox-mediated approach is part of a broader strategy in medicinal chemistry that leverages decarboxylative cross-coupling to forge new C(sp²)–C(sp³) bonds, using readily available carboxylic acids as stable and versatile coupling partners. nih.govprinceton.edu

Functional Group Interconversions on the N-Ethyl Substituent

The N-ethyl group of this compound offers a site for various functional group interconversions, although specific literature on this compound is limited. General knowledge of the reactivity of N-alkyl groups in heterocyclic systems suggests several potential transformations.

One common reaction is N-dealkylation , which would convert the N-ethylmorpholine derivative back to a secondary amine (morpholine derivative). This can be achieved using various reagents, such as acyl chlorides followed by hydrolysis, or via oxidative methods.

Conversely, the ethyl group itself can be functionalized. For instance, selective oxidation of the terminal methyl group could, in principle, lead to the corresponding N-(2-hydroxyethyl) or N-(carboxymethyl) derivatives. However, achieving such selectivity in the presence of the morpholine ring's own heteroatoms and the C-2 carboxylic acid would be a significant synthetic challenge, likely requiring enzymatic or highly specific catalytic systems.

Another possibility involves reactions that proceed via an intermediate iminium ether. Such intermediates can be generated from related N-alkyl lactams and subsequently reacted with various nucleophiles to introduce new functional groups onto the N-alkyl chain. While not directly demonstrated on this compound, this methodology highlights a potential pathway for the elaboration of the N-ethyl substituent.

Mechanistic Studies of Key Chemical Transformations

The most mechanistically investigated transformation relevant to this compound is its decarboxylative coupling with aryl halides. These reactions, operating under dual metallaphotoredox catalysis, involve a complex sequence of redox events. acs.org

The generally accepted mechanism for these reductive radical cross-couplings is still an area of active investigation, but a plausible pathway is as follows: nih.gov

Formation of a Low-Valent Nickel Species: The Ni(II) precatalyst is reduced by an exogenous reductant (or via a photoredox cycle) to a catalytically active low-valent nickel species, such as Ni(I) or Ni(0).

Oxidative Addition: The low-valent nickel species undergoes oxidative addition to the C(sp²)–halide bond of the aryl halide, forming a Ni(III) or Ni(II)-aryl intermediate.

Decarboxylation and Radical Generation: Concurrently, the carboxylic acid (in its carboxylate form) is oxidized, often by an excited-state photocatalyst. This generates a carboxyl radical, which rapidly loses carbon dioxide (CO₂) to form a carbon-centered radical at the C-2 position of the morpholine ring. nih.govprinceton.edu The decarboxylation of β-carbonyl carboxylic acids is a fundamental transformation, often driven by the formation of a stable intermediate. khanacademy.org

Radical Capture and Reductive Elimination: The newly formed morpholin-2-yl radical is trapped by the nickel-aryl intermediate. This leads to a high-valent Ni(III) or Ni(IV) species, which then undergoes reductive elimination to form the desired C(sp²)–C(sp³) bond and regenerate a lower-valent nickel species that can re-enter the catalytic cycle. nih.gov

Kinetic isotope effect studies on related systems have been used to probe the C-H activation step in certain functionalization reactions, providing insight into whether this step is rate-determining. nih.gov For decarboxylative couplings, mechanistic studies often focus on the interplay between the photocatalyst, the nickel catalyst, and the substrates, confirming the generation of radical intermediates through various trapping experiments and spectroscopic methods. acs.org

Advanced Spectroscopic and Computational Characterization of 4 Ethylmorpholine 2 Carboxylic Acid

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide empirical data on the connectivity, functional groups, and mass of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for 4-Ethylmorpholine-2-carboxylic acid would provide definitive information on the number and connectivity of hydrogen atoms. The ethyl group attached to the nitrogen would produce a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The protons on the morpholine (B109124) ring would appear as a series of complex multiplets in the region typically associated with ethers and amines. The single proton at the C2 position, adjacent to the carboxylic acid, would likely appear as a distinct signal, potentially a doublet of doublets, depending on its coupling with the neighboring methylene protons. The acidic proton of the carboxyl group (–COOH) would typically present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different electronic environment. The carbonyl carbon (C=O) of the carboxylic acid would be the most downfield signal, typically appearing above 170 ppm. The carbons of the morpholine ring would resonate in the 45-75 ppm range, with the carbon atom bonded to the oxygen (C-O) appearing more downfield than those bonded to the nitrogen (C-N). The two carbons of the N-ethyl group would also be clearly distinguishable.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts

Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Notes
Carboxyl (–COOH)10.0 - 13.0 (broad s)170 - 180Acidic proton shift is variable; Carbonyl carbon is significantly downfield.
Methine (C2–H)3.5 - 4.5 (dd)65 - 75Adjacent to both oxygen and the carboxyl group, leading to a downfield shift.
Ethyl (–N–CH₂–CH₃)2.5 - 3.0 (q)45 - 55Methylene group adjacent to nitrogen.
Ethyl (–N–CH₂–CH₃)1.0 - 1.5 (t)10 - 15Terminal methyl group.
Morpholine (Ring CH₂)2.5 - 4.0 (m)45 - 70Complex multiplets due to ring conformation and proximity to heteroatoms.

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Assignments and Functional Group Analysis

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

FT-IR: The FT-IR spectrum of this compound would be dominated by features characteristic of a carboxylic acid. A very broad and strong absorption band would be expected in the 2500-3300 cm⁻¹ region, corresponding to the O–H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O (carbonyl) stretching vibration would appear as a strong, sharp band between 1700 and 1760 cm⁻¹. Other key signals would include the C–O–C stretching of the morpholine ether linkage (around 1100 cm⁻¹) and various C–H stretching and bending vibrations from the ethyl and morpholine alkyl groups (typically 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy, a complementary technique, would also detect these vibrations. The C=O stretch is typically a strong Raman scatterer. The symmetric C-O-C stretch of the morpholine ring and the various C-H vibrations would also be clearly visible, providing a comprehensive vibrational profile of the molecule.

Interactive Data Table: Expected Vibrational Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR)
O–H StretchCarboxylic Acid2500 - 3300Strong, Broad
C–H StretchAlkyl (Ethyl, Morpholine)2850 - 3000Medium-Strong
C=O StretchCarboxylic Acid1700 - 1760Strong
C–O–C StretchEther (Morpholine)1070 - 1150Strong
C–O StretchCarboxylic Acid1210 - 1320Medium-Strong
C–N StretchAmine (Morpholine)1020 - 1250Medium

Mass Spectrometry for Precise Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information on the molecular weight and structural fragments of a compound. For this compound (C₇H₁₃NO₃), the calculated monoisotopic mass is approximately 159.09 Da. High-resolution mass spectrometry would confirm this precise mass, thereby validating the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would undergo predictable fragmentation. Key fragmentation pathways would likely include:

Loss of the carboxyl group: A primary fragmentation would be the loss of the –COOH radical (45 Da), leading to a significant fragment ion.

Decarboxylation: The loss of CO₂ (44 Da) is another common pathway for carboxylic acids.

Cleavage of the N-ethyl group: Loss of the ethyl group (•CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da) via rearrangement can occur.

Ring opening: The morpholine ring can undergo cleavage to produce various smaller fragment ions.

Analysis of these fragmentation patterns allows for the step-by-step reconstruction of the molecular structure, confirming the identity of the compound.

Computational Chemistry for Molecular Design and Property Prediction

Computational methods complement experimental data by providing deep insight into molecular geometry, stability, and electronic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the three-dimensional structure and electronic properties of molecules. A DFT calculation, often using a basis set such as 6-311+G(d,p), would be employed to find the lowest energy conformation (optimized geometry) of this compound. This calculation would yield precise predictions of bond lengths, bond angles, and dihedral angles.

Furthermore, DFT analysis provides critical information about the molecule's electronic structure, including the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this molecule, the HOMO would likely be localized around the electron-rich oxygen and nitrogen atoms, while the LUMO would be centered on the electron-deficient carbonyl group of the carboxylic acid.

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex wave function of a molecule in terms of localized chemical bonds and lone pairs. For this compound, NBO analysis would quantify the delocalization of electron density arising from intramolecular interactions.

Key findings from an NBO analysis would include the characterization of hyperconjugative interactions, such as the delocalization of electron density from the nitrogen and oxygen lone pairs into the antibonding orbitals of adjacent C–C and C–H bonds. These interactions are crucial for understanding the stability of the morpholine ring conformation. The analysis would also detail the strong polarization of the C=O and O–H bonds within the carboxylic acid group, providing a quantitative measure of its acidity and reactivity. By mapping these electronic interactions, NBO provides a fundamental understanding of the forces governing the molecule's structure and stability.

HOMO-LUMO Orbital Analysis and Prediction of Electronic Properties

The electronic properties of this compound can be theoretically investigated using frontier molecular orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are fundamental to understanding a molecule's chemical reactivity and kinetic stability. aimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. edu.krdnih.gov

Computational studies, typically employing Density Functional Theory (DFT), can calculate the energies of these orbitals. nih.gov From the HOMO and LUMO energy values, several key electronic properties and global reactivity descriptors can be predicted. researchgate.net While specific DFT calculations for this compound are not detailed in the available literature, the theoretical framework allows for the prediction of the following properties:

Ionization Potential (I): The energy required to remove an electron from the HOMO. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added to the LUMO. (A ≈ -ELUMO)

Electronegativity (χ): The ability of the molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to a harder, more stable molecule. (η = (I - A) / 2) edu.krd

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo electronic change. (S = 1 / η) nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ)

These parameters collectively provide a quantitative forecast of the molecule's behavior in chemical reactions.

Table 1: Predicted Electronic Properties from HOMO-LUMO Analysis

This table is illustrative of the types of data derived from HOMO-LUMO analysis. Specific values for this compound require dedicated computational studies.

Electronic PropertyDescription
Ionization Potential (I)Energy needed to remove an electron.
Electron Affinity (A)Energy released upon gaining an electron.
Energy Gap (ΔE)Difference in energy between HOMO and LUMO; indicates reactivity. edu.krd
Electronegativity (χ)Measure of electron-attracting power. edu.krd
Chemical Hardness (η)Resistance to deformation of the electron cloud.
Chemical Softness (S)Reciprocal of hardness, indicates higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP map is crucial for predicting the sites of electrophilic and nucleophilic attack in a molecule. aimspress.com It functions as a versatile indicator for understanding substituent effects and reactive behavior. rsc.org

The map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions: These areas indicate a negative electrostatic potential, rich in electron density. They are susceptible to attack by electrophiles (electron-seeking species). For this compound, these regions would be expected around the oxygen atoms of the carboxylic acid group and the morpholine ring's oxygen atom.

Blue Regions: These areas represent a positive electrostatic potential, indicating electron deficiency. They are the sites for nucleophilic attack (nucleus-seeking species). The hydrogen atom of the carboxylic acid's hydroxyl group is a likely site for strong positive potential.

By analyzing the MEP map, one can predict how this compound will interact with other reagents, providing insight into its chemical reactivity without performing the actual reactions.

Prediction of Collision Cross Section (CCS) Values for Ion Mobility Studies

Ion mobility spectrometry is an analytical technique that separates ions based on their size, shape, and charge. A key parameter in this field is the Collision Cross Section (CCS), which represents the effective area of the ion that it presents to a buffer gas. Predicted CCS values are valuable for identifying compounds in complex mixtures.

For this compound, CCS values can be computationally predicted for various ionic forms (adducts). These predictions, often calculated using methods like CCSbase, provide a reference for experimental ion mobility studies. uni.lu The predicted values for different adducts of the compound highlight how the ion's measured rotationally averaged area changes depending on the adduct formed. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺160.09682133.5
[M+Na]⁺182.07876139.2
[M-H]⁻158.08226134.5
[M+NH₄]⁺177.12336150.9
[M+K]⁺198.05270139.8
[M+H-H₂O]⁺142.08680127.4
[M+HCOO]⁻204.08774150.5
[M+CH₃COO]⁻218.10339173.6

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful and unambiguous technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This experimental method involves diffracting X-rays off a single, high-quality crystal of the substance. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined. researchgate.net

A successful crystallographic study of this compound would provide definitive data on:

Molecular Conformation: The exact spatial arrangement of the morpholine ring and the ethyl and carboxylic acid substituents.

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Intermolecular Interactions: The nature and geometry of hydrogen bonds and other non-covalent interactions that stabilize the crystal lattice.

While X-ray crystallography provides the gold standard for structural elucidation, a published single-crystal structure for this compound was not identified in the searched scientific literature. Such a study would be invaluable for validating computational models and providing a definitive understanding of its solid-state architecture.

Application of 4 Ethylmorpholine 2 Carboxylic Acid in Complex Molecular Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

4-Ethylmorpholine-2-carboxylic acid is recognized as a chiral building block for asymmetric synthesis. arctomsci.combldpharm.com Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. The presence of a defined stereocenter at the C-2 position of the morpholine (B109124) ring allows for the stereoselective synthesis of complex target molecules, which is particularly critical in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.

The utility of such building blocks lies in their ability to transfer their inherent chirality to a new, more complex molecule, thereby avoiding the need for challenging asymmetric transformations or resolutions of racemic mixtures later in the synthetic sequence. The ester form, ethyl morpholine-2-carboxylate, is also utilized as a chiral building block, highlighting the versatility of this scaffold in synthetic chemistry. ambeed.com The morpholine framework itself, being a heterocyclic building block, provides a rigid and predictable conformational bias that is advantageous in designing molecules with specific three-dimensional orientations. bldpharm.com

Utilization in the Construction of Biologically Active Scaffolds

The morpholine nucleus is a ubiquitous pharmacophore found in numerous approved drugs, and its derivatives are widely used to construct biologically active scaffolds. sci-hub.se The structural and physicochemical properties of the morpholine ring, such as its ability to improve aqueous solubility and its conformational flexibility, make it a desirable component in drug design. this compound, containing this privileged scaffold, is therefore an important intermediate in the synthesis of new pharmaceutical compounds. lookchem.com

Table 1: Applications of this compound Derivatives in Synthesis

Application Area Role of the Compound Relevant Scaffolds
Asymmetric Synthesis Chiral Building Block Chiral Morpholines, Heterocycles
Medicinal Chemistry Intermediate for Bioactive Molecules Peptidomimetics, Polycyclic Frameworks
Agrochemicals Synthetic Intermediate Pesticides, Herbicides
Polymer Chemistry Potential Monomer Biodegradable Polymers

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved metabolic stability and bioavailability. researchgate.net Heterocyclic scaffolds, such as the morpholine ring system, are frequently used to create these mimetics. researchgate.netnih.gov As a cyclic, N-substituted amino acid analogue, this compound is an ideal starting material for synthesizing peptidomimetics where the morpholine ring acts as a conformational constraint, mimicking the turns or secondary structures of peptides. researchgate.netnih.gov This approach is crucial for designing molecules that can selectively interact with biological targets like receptors or enzymes. acs.org

The synthesis of complex polycyclic frameworks also benefits from intermediates like this compound. The compound's multiple functional groups allow for its incorporation into larger ring systems or for it to serve as a foundation upon which other rings can be built. For instance, quinoline-based compounds, which are important polycyclic systems in medicinal chemistry, have been synthesized incorporating an ethylmorpholine group. arabjchem.orgmdpi.com

Table 2: Biologically Active Scaffolds Derived from Morpholine Intermediates

Scaffold Type Description Key Feature of Morpholine
Peptidomimetics Molecules that mimic peptide structures to modulate protein-protein interactions. researchgate.net Provides conformational constraint and improves stability. researchgate.net
Polycyclic Frameworks Complex molecules containing multiple ring systems, often found in potent drugs. Acts as a versatile heterocyclic building block for further annulation reactions.
Pharmaceutical Intermediates Compounds that are precursors in the synthesis of Active Pharmaceutical Ingredients (APIs). shyzchem.com The morpholine moiety often enhances binding affinity and solubility.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. sci-hub.se These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified. The morpholine scaffold is frequently explored in SAR studies due to its significant influence on biological activity. sci-hub.se

This compound is an excellent starting point for generating such analogues. The N-ethyl group, the carboxylic acid, and the morpholine ring itself can be readily modified to explore the chemical space around the core structure. For instance, SAR studies on quinoline-thiosemicarbazone derivatives revealed that an ethylmorpholine group resulted in better inhibitory activity compared to other substituents. arabjchem.org Similarly, SAR studies of other biologically active compounds have shown that the inclusion of a 4-ethylmorpholine (B86933) substituent can be critical for potency and selectivity. nih.gov

The principles of using building blocks in pharmaceutical synthesis also extend to the agrochemical industry. Chiral intermediates are increasingly important for developing more effective and selective pesticides and herbicides. Morpholine derivatives are utilized as intermediates in the production of various agrochemicals. The morpholine ring can enhance the biological efficacy of these agents. Given its status as a chiral building block and a morpholine derivative, this compound has potential applications as a synthetic intermediate for creating novel, stereochemically defined agrochemicals, such as fungicides or herbicides. mdpi.com

The field of polymer chemistry is increasingly focused on developing biodegradable and biocompatible materials for medical and environmental applications. researchgate.net Polydepsipeptides, which are polymers containing alternating amino acid and hydroxy acid units, are one class of such biodegradable materials. researchgate.net

This compound possesses structural features analogous to both an N-substituted amino acid and, through the ring ether oxygen, a hydroxyl-containing molecule. This unique combination makes it a potential monomer for the synthesis of novel biodegradable polymers. The carboxylic acid function allows for polymerization into polyester- or polyamide-like structures. google.com Morpholine-derived building blocks are already considered for the production of bio-degradable materials, indicating a precedent for their use in this field. researchgate.net The incorporation of the this compound unit could impart specific properties to the resulting polymer, such as controlled degradation rates or altered physical characteristics.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The chemical industry is increasingly prioritizing "green chemistry" to minimize its environmental footprint. sphinxsai.comwisdomlib.org This involves designing chemical syntheses that are less hazardous and more resource-efficient. iwu.edu For 4-Ethylmorpholine-2-carboxylic acid, this translates to developing new synthetic pathways that move away from traditional methods, which may involve hazardous reagents or generate significant waste. sphinxsai.comijpsr.com

Future research will likely focus on:

Catalytic Systems: Employing non-toxic and recyclable catalysts, such as bismuth triflate, to drive reactions. iwu.edu

Alternative Solvents: Replacing volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. iwu.edunih.gov

Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, thus minimizing waste. sphinxsai.com

A key goal is to develop protocols with high atom economy and a low E-factor (Environmental factor), signifying a greener process. nih.gov This can be achieved through strategies like one-pot multicomponent reactions and the use of biodegradable materials. nih.govresearchgate.net

Exploration of Under-Investigated Reactivity Patterns and Unconventional Transformations

Beyond its established roles, this compound possesses untapped potential for novel chemical transformations. Future investigations will likely delve into its less-explored reactive sites and its participation in unconventional reaction cascades. This could involve exploring its use in metallaphotoredox-mediated cross-coupling reactions or other novel catalytic cycles.

Research in this area may uncover new ways to functionalize the morpholine (B109124) ring, leading to a wider array of derivatives with unique properties. This exploration is crucial for expanding the chemical space accessible from this versatile building block.

Advanced Stereocontrol in Multi-Step Derivatization Sequences

The stereochemistry of a molecule is critical to its function, particularly in biological applications. For this compound, which contains a chiral center, achieving precise control over the three-dimensional arrangement of its atoms during synthesis and derivatization is a significant area for future research.

Advanced strategies for stereocontrol could include:

Asymmetric Catalysis: Utilizing chiral catalysts to favor the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily incorporating a chiral group to direct the stereochemical outcome of a reaction.

Substrate-Controlled Syntheses: Leveraging the existing stereocenter in the starting material to influence the stereochemistry of subsequent transformations.

The ability to selectively synthesize specific stereoisomers of this compound derivatives will be essential for developing compounds with optimized activity and reduced off-target effects.

Integration of this compound Synthesis into Flow Chemistry and Automated Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, consistency, and scalability. chemrxiv.org Integrating the synthesis of this compound into these modern systems is a key direction for future research.

This integration will involve:

Developing robust and reliable flow-based synthetic protocols.

Optimizing reaction parameters, such as temperature, pressure, and residence time, for continuous production.

Utilizing automated platforms for high-throughput screening and optimization of reaction conditions. chemrxiv.org

These advancements will not only make the synthesis of this compound more efficient but also facilitate the rapid production of a diverse library of its derivatives for various applications. chemrxiv.org

Design and Execution of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a complex product. nih.govmdpi.comrsc.org These reactions are prized for their high atom economy and their ability to rapidly generate molecular diversity. nih.govmdpi.com

Future research will focus on designing and implementing MCRs that incorporate this compound as a key building block. This could involve its participation in well-established MCRs like the Ugi or Passerini reactions, or in the development of entirely new multicomponent transformations. nih.govnih.gov The successful application of MCRs will provide a powerful tool for the rapid and efficient synthesis of novel and complex molecules based on the this compound scaffold. mdpi.com

Advanced In Silico Modeling for Predictive Chemistry and Virtual Screening for Novel Applications

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. nih.gov These methods allow researchers to predict the properties and reactivity of molecules and to screen large virtual libraries for potential applications before undertaking expensive and time-consuming laboratory work. nih.govnih.gov

For this compound, future research will leverage advanced in silico approaches to:

Predict its reactivity and guide the design of new synthetic routes.

Perform virtual screening of its derivatives against various biological targets to identify potential new therapeutic agents. nih.govfrontiersin.org

Model its interactions with other molecules to understand its mechanism of action and to design improved derivatives.

By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this compound and its derivatives. nih.govfrontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.